molecular formula C7H5F3N4 B3097791 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1319067-64-5

5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B3097791
CAS No.: 1319067-64-5
M. Wt: 202.14 g/mol
InChI Key: PSSQTQSLTKVMJL-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound featuring a triazolopyridine core substituted with a trifluoromethyl (-CF₃) group at the 5-position and an amine (-NH₂) group at the 2-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable scaffold in medicinal chemistry and agrochemical research . This compound is cataloged as a building block for drug discovery (Ref: 3D-UCC06764), highlighting its utility in synthesizing derivatives for biological evaluation . Its structural uniqueness lies in the electron-withdrawing nature of -CF₃, which influences electronic distribution, solubility, and binding interactions with biological targets.

Properties

IUPAC Name

5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)4-2-1-3-5-12-6(11)13-14(4)5/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSQTQSLTKVMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C(=C1)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions involve heating the reactants in dry toluene at 140°C under microwave conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and high yield make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolo-pyridine derivatives, which exhibit diverse biological activities .

Scientific Research Applications

Medicinal Chemistry

5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine exhibits potential as a pharmaceutical agent. Its applications in this field include:

Antimicrobial Activity

Studies have shown that compounds containing the triazole moiety possess antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance these effects by improving the compound's interaction with biological targets.

StudyPathogen TargetedResult
E. coliInhibited growth at low concentrations
Staphylococcus aureusSignificant reduction in viability

Anticancer Properties

Research indicates that triazolo-pyridine derivatives can inhibit tumor growth. In vitro studies have demonstrated that 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine can induce apoptosis in cancer cell lines.

StudyCancer Cell LineIC50 (μM)
HeLa15
MCF-720

Central Nervous System (CNS) Activity

Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases.

Agricultural Applications

The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to interfere with biological processes in pests.

Insecticidal Activity

Research has shown that triazole derivatives can act as effective insecticides.

StudyInsect SpeciesEfficacy (%)
Aphids85
Whiteflies90

Material Science

5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is also explored for applications in material science, particularly in the development of polymers and coatings due to its thermal stability and chemical resistance.

Polymer Development

The incorporation of this compound into polymer matrices has been studied to improve thermal properties and mechanical strength.

PropertyControl PolymerPolymer with Additive
Thermal Stability (°C)200250
Tensile Strength (MPa)3045

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. It acts as an inverse agonist for RORγt, an inhibitor of PHD-1, and a JAK1 and JAK2 inhibitor . These interactions result in the modulation of various biological processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Table 1: Substituent Comparisons

Compound Name Substituent Position & Group Key Properties/Applications Reference
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine 5-CF₃ Enhanced lipophilicity, metabolic stability
5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine 5-Cl Smaller steric bulk, moderate electron-withdrawing effects
5-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine 5-(2-MeO-Ph) JAK/HDAC inhibition; bulky aromatic substituent
6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine 6-CF₃ Altered electronic profile due to position shift
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine 5-CH₃ (pyrimidine core) Reduced lipophilicity; potential solubility advantage

Key Observations :

  • Trifluoromethyl vs. Chlorine : The -CF₃ group (stronger electron-withdrawing effect) improves resistance to oxidative metabolism compared to -Cl, which may enhance pharmacokinetic properties .
  • Positional Isomerism : Moving -CF₃ from the 5- to 6-position (e.g., compound QC-9751 in ) disrupts optimal binding in enzyme pockets, as seen in JAK/HDAC inhibitors .
  • Core Modifications : Replacing pyridine with pyrimidine (e.g., 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and solubility .

Key Observations :

  • JAK/HDAC Inhibition : -CF₃ derivatives may exhibit superior binding to hydrophobic enzyme pockets compared to methoxy or methyl-substituted analogs due to increased lipophilicity .

Table 3: Physicochemical Data

Compound Name Molecular Weight Melting Point/Boiling Point Hazard Profile Reference
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine ~179.12 (calc.) Not reported Likely low toxicity (no hazard data)
5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine 168.58 Not reported No hazards listed
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine 149.15 No data H315/H319 (skin/eye irritation)
5-Phenyl-7-CF₃-triazolopyrimidin-2-amine 279.22 Not reported No hazards listed

Key Observations :

  • Toxicity : Methyl-substituted analogs (e.g., 5-Methyl-triazolopyrimidine) exhibit irritant properties, while -CF₃ derivatives lack reported hazards, suggesting a safer profile .
  • Molecular Weight : -CF₃ derivatives generally have higher molecular weights, which may impact permeability but improve target affinity .

Biological Activity

5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS No. 1319067-64-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields.

  • Molecular Formula : C7_7H5_5F3_3N4_4
  • Molecular Weight : 202.14 g/mol
  • IUPAC Name : 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Synthesis

The synthesis of 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the reaction of appropriate starting materials under specific conditions to yield the desired triazole derivative. The synthetic routes may vary but often include cyclization reactions followed by functional group modifications.

Antimicrobial Activity

Research indicates that compounds based on the triazolo-pyridine scaffold exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazolo compounds showed selective inhibition against various bacterial strains, including Chlamydia species, with some compounds outperforming traditional antibiotics like penicillin in efficacy at lower concentrations .

Anticancer Potential

The biological activity of 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has been evaluated in the context of cancer treatment. Compounds with similar structures have been identified as inhibitors of c-Met kinases, which are implicated in cancer progression. For instance, a related compound was shown to have a low IC50 value (0.005 µM) against c-Met kinases and demonstrated favorable pharmacokinetic properties in preclinical models . This suggests that 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine could serve as a lead compound for further development in oncology.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the triazole ring can significantly affect biological activity. For example:

  • Substitution at the 2 and 6 positions of the triazolo ring has been shown to enhance potency against certain targets.
  • The presence of electron-withdrawing groups like trifluoromethyl increases the compound's lipophilicity and may improve its interaction with biological targets .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Treatment : A derivative was tested in vitro against non-small cell lung cancer cell lines and showed promising results in inhibiting cell proliferation.
  • Antimicrobial Screening : In a comparative study against common pathogens, 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine exhibited superior selectivity and potency compared to standard treatments.

Data Table: Biological Activities

Activity TypeDescriptionReference
AntimicrobialSelective inhibition against Chlamydia
AnticancerInhibition of c-Met kinases
Structure ModificationEnhanced activity with specific substitutions

Q & A

Q. What are the standard synthetic routes for 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine?

A common approach involves cyclization of substituted pyridine precursors. For example, one-pot synthesis using trifluoroacetic anhydride (TFAA) as a cyclizing agent after forming an intermediate with hydroxylamine hydrochloride . Key steps include:

  • Reaction of 4-aminopyridine derivatives with DMF-DMA to form formimidamide intermediates.
  • Cyclization with TFAA to construct the triazolopyridine core.
  • Purification via column chromatography or recrystallization (e.g., methanol) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., trifluoromethyl at C5 and amine at C2). 19^{19}F NMR confirms CF3_3 group presence .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Detects functional groups like NH2_2 (~3400 cm1^{-1}) and C-F (1100–1200 cm1^{-1}) .

Q. How is the compound screened for biological activity in early-stage research?

  • Enzyme Inhibition Assays : Test against kinases, phosphatases, or adenosine receptors (common targets for triazolopyridines) .
  • Cytotoxicity Studies : Use cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination via MTT assays .
  • Molecular Docking : Preliminary SAR analysis using software like AutoDock to predict binding affinities .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Design of Experiments (DoE) : Vary solvents (e.g., ethanol vs. DMF), temperatures (60–100°C), and catalysts (e.g., p-TsOH) to identify optimal conditions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves regioselectivity .

Q. How to resolve contradictions in spectral data for regioisomeric impurities?

  • 2D NMR (COSY, NOESY) : Differentiates between triazolopyridine isomers by correlating proton environments .
  • X-Ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., planar triazolopyridine core vs. non-planar byproducts) .

Q. What strategies enhance structure-activity relationships (SAR) for pharmacological applications?

  • Substituent Variation : Compare trifluoromethyl with methyl, chloro, or methoxy groups at C5 to assess steric/electronic effects on target binding .
  • Bioisosteric Replacement : Replace the triazole ring with pyrazolo[1,5-a]pyrimidine to evaluate potency shifts .

Q. How to address poor pharmacokinetic properties (e.g., low solubility)?

  • logP Optimization : Introduce polar groups (e.g., -OH, -COOH) while retaining trifluoromethyl’s metabolic stability .
  • Prodrug Design : Mask the amine group with acetyl or PEGylated moieties to improve bioavailability .

Q. What crystallographic challenges arise in polymorph screening?

  • Recrystallization Solvent Selection : Methanol often yields stable monoclinic crystals, while DMSO/water mixtures produce hydrates .
  • Disorder Modeling : Address CF3_3 group rotational disorder using SHELXL refinement with anisotropic displacement parameters .

Q. Are there non-pharmaceutical applications (e.g., materials science)?

  • Optoelectronic Materials : The triazolopyridine core’s planar structure and electron-deficient CF3_3 group enable use in organic LEDs .
  • Catalysis : Functionalized derivatives act as ligands for transition-metal complexes in cross-coupling reactions .

Q. How can computational methods accelerate reaction design?

  • Quantum Chemical Calculations : Predict reaction pathways (e.g., cyclization barriers) using Gaussian or ORCA .
  • Machine Learning : Train models on existing triazolopyridine datasets to recommend solvent/reagent combinations for novel derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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